(3S)-3-Amino-3-(2-pyridyl)propanamide
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Overview
Description
(3S)-3-Amino-3-(2-pyridyl)propanamide is an organic compound that features an amino group and a pyridyl group attached to a propanamide backbone. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-pyridyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde and an appropriate amine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-pyridinecarboxaldehyde with an amine under mild conditions.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with a suitable carboxylic acid derivative to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-pyridyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-pyridyl)propanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(2-pyridyl)propanoic acid
- (3S)-3-Amino-3-(2-pyridyl)propanol
- (3S)-3-Amino-3-(2-pyridyl)propylamine
Uniqueness
(3S)-3-Amino-3-(2-pyridyl)propanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C8H11N3O/c9-6(5-8(10)12)7-3-1-2-4-11-7/h1-4,6H,5,9H2,(H2,10,12)/t6-/m0/s1 |
InChI Key |
ZBRSERNJFMAHFZ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)N)N |
Origin of Product |
United States |
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